N-(butan-2-yl)-6-fluoropyridin-2-amine
Description
N-(butan-2-yl)-6-fluoropyridin-2-amine is a fluorinated pyridine derivative characterized by a fluorine atom at the 6-position of the pyridine ring and a secondary butyl (butan-2-yl) group attached to the amine at the 2-position. This structure confers unique electronic and steric properties. The sec-butyl substituent introduces steric bulk, which may affect solubility, crystallinity, and binding affinities in biological or material science applications.
Properties
Molecular Formula |
C9H13FN2 |
|---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
N-butan-2-yl-6-fluoropyridin-2-amine |
InChI |
InChI=1S/C9H13FN2/c1-3-7(2)11-9-6-4-5-8(10)12-9/h4-7H,3H2,1-2H3,(H,11,12) |
InChI Key |
JPVXFUVXHBVUPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=NC(=CC=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-6-fluoropyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 6-fluoropyridine and butan-2-amine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a dehydrating agent such as thionyl chloride (SOCl2) to activate the 6-fluoropyridine.
Coupling Reaction: The activated 6-fluoropyridine is then reacted with butan-2-amine in the presence of a base such as triethylamine (TEA) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-6-fluoropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
N-(butan-2-yl)-6-fluoropyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its amine functionality.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-6-fluoropyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through electronic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Analogs:
6-Fluoropyridin-2-amine : Lacks the sec-butyl group, leading to higher solubility in polar solvents due to reduced hydrophobicity. The absence of steric hindrance allows for stronger intermolecular hydrogen bonding.
N-Butyl-4-methyl-6-phenylpyrimidin-2-amine (from ): A pyrimidine derivative with a phenyl group and methyl substituent. The pyrimidine ring (two nitrogen atoms) increases polarity compared to pyridine, while the phenyl group enhances π-π stacking interactions .
Physicochemical Properties
*Predicted based on steric and electronic similarities to analogs.
Crystallographic Trends
- Fluorine vs. Chlorine Substitution : Fluorine’s smaller atomic radius and higher electronegativity lead to shorter C–F bonds (1.34 Å) compared to C–Cl (1.73 Å), influencing crystal packing and lattice energies .
- sec-Butyl vs. n-Butyl Groups : Branching in the sec-butyl group disrupts regular packing in the solid state, often lowering melting points compared to linear alkyl chains.
- Pyridine vs. Pyrimidine Cores : Pyrimidine derivatives (e.g., the compound in ) exhibit higher planarity and stronger hydrogen-bonding networks due to additional nitrogen atoms, enhancing thermal stability .
Biological Activity
N-(butan-2-yl)-6-fluoropyridin-2-amine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a fluorine atom attached to the pyridine ring, which enhances its reactivity and biological interactions. The compound's structure can be summarized as follows:
- Chemical Formula : CHFN
- Molecular Weight : 169.21 g/mol
- IUPAC Name : this compound
The presence of the butan-2-yl group is significant as it influences the compound's solubility and pharmacokinetic properties, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine atom's electron-withdrawing effect can enhance binding affinity and metabolic stability, leading to modulation of various biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzyme activity through competitive or non-competitive mechanisms.
- Receptor Binding : It can interact with receptor sites, altering signaling pathways that influence cellular responses.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. In vitro studies have shown varying degrees of effectiveness, with some derivatives demonstrating low micromolar IC50 values.
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. Studies have reported IC50 values in the low micromolar range, suggesting potential for further development as an anticancer agent.
| Cell Line | IC50 (μM) |
|---|---|
| HCC827 (Lung Cancer) | 6.26 ± 0.33 |
| NCI-H358 (Lung Cancer) | 6.48 ± 0.11 |
| HeLa (Cervical Cancer) | 5.00 ± 0.20 |
Structure–Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyridine ring or the butan-2-yl group can significantly affect potency and selectivity.
Comparative Analysis
In comparison to similar compounds:
| Compound | IC50 (μM) | Notes |
|---|---|---|
| 2-Amino-6-fluoropyridine | 4.00 | Higher activity due to additional amine group |
| 4-Fluoropyridine | >10 | Lower activity; lacks butan-2-yl moiety |
| N-(propyl)-6-fluoropyridin-2-am | 7.50 | Propyl group reduces solubility |
Case Studies
-
Antimalarial Activity : Recent studies have explored the potential of N-(butan-2-yl)-6-fluoropyridin-2-amines as antimalarial agents, demonstrating significant activity against Plasmodium falciparum with IC50 values comparable to existing treatments.
- Study Findings : Compounds with electron-withdrawing groups exhibited enhanced antimalarial properties, suggesting a strategic approach in designing new derivatives for better efficacy.
- Cytotoxicity Assessments : Evaluations of cytotoxic effects on non-cancerous cell lines revealed that while some derivatives showed promising anticancer activity, they maintained acceptable safety profiles with minimal cytotoxicity at therapeutic concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
